2-Hexylbenzene-1,4-diol
CAS No.: 4197-72-2
Cat. No.: VC14427085
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4197-72-2 |
---|---|
Molecular Formula | C12H18O2 |
Molecular Weight | 194.27 g/mol |
IUPAC Name | 2-hexylbenzene-1,4-diol |
Standard InChI | InChI=1S/C12H18O2/c1-2-3-4-5-6-10-9-11(13)7-8-12(10)14/h7-9,13-14H,2-6H2,1H3 |
Standard InChI Key | NOUJHHZNUIXAEX-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCC1=C(C=CC(=C1)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Hexylbenzene-1,4-diol belongs to the alkylated dihydroxybenzene family. Its IUPAC name, 2-hexylbenzene-1,4-diol, reflects the substitution pattern: a six-carbon alkyl chain at position 2 and hydroxyl groups at positions 1 and 4. The canonical SMILES representation (CCCCCCC1=C(C=CC(=C1)O)O
) and InChIKey (NOUJHHZNUIXAEX-UHFFFAOYSA-N
) provide unambiguous structural descriptors. The hexyl group introduces hydrophobicity, while the para-dihydroxy configuration enables redox activity, a hallmark of hydroquinone derivatives.
Table 1: Comparative Molecular Properties of Alkylated Dihydroxybenzenes
*LogP values indicate hydrophobicity, with higher values reflecting greater lipid solubility.
Spectroscopic and Physicochemical Properties
While experimental data on 2-hexylbenzene-1,4-diol are sparse, its structural analogs offer insights:
-
Solubility: Hydroquinones typically exhibit limited water solubility but dissolve in polar organic solvents (e.g., ethanol, acetone). The hexyl chain likely enhances solubility in nonpolar media compared to unsubstituted hydroquinone.
-
Thermal Stability: Alkylated hydroquinones generally decompose above 200°C, with melting points influenced by alkyl chain length. The hexyl derivative is expected to melt between 80–100°C, analogous to hexylresorcinol (mp 68–71°C) .
-
Redox Behavior: The 1,4-dihydroxy configuration facilitates oxidation to quinones, a property exploited in antioxidant applications. Cyclic voltammetry studies of similar compounds show reversible redox peaks near +0.3 V vs. SCE.
Synthesis and Modification Pathways
Primary Synthesis Routes
The synthesis of 2-hexylbenzene-1,4-diol typically involves Friedel-Crafts alkylation of hydroquinone. In a representative procedure:
-
Hydroquinone Alkylation: Hydroquinone reacts with 1-hexene in the presence of AlCl₃, yielding 2-hexylhydroquinone.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product, with purity confirmed via HPLC (>95%).
Alternative methods include:
-
Electrophilic Aromatic Substitution: Direct hexylation using hexyl bromide under acidic conditions.
-
Enzymatic Oxidation: Tyrosinase-mediated hydroxylation of 2-hexylphenol, though yields remain suboptimal .
Derivative Formation
The hydroxyl groups enable functionalization:
-
Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) produces diesters, modulating solubility for polymer applications.
-
Etherification: Alkylation with methyl iodide or epoxides generates ether derivatives, enhancing stability against oxidation.
Future Research Directions
-
Structure-Activity Relationships: Systematic studies varying alkyl chain length (C4–C18) to optimize antioxidant efficacy.
-
Bioproduction Routes: Metabolic engineering of Pseudomonas putida for sustainable synthesis.
-
Composite Materials: Incorporation into graphene oxide nanosheets for high-stability supercapacitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume